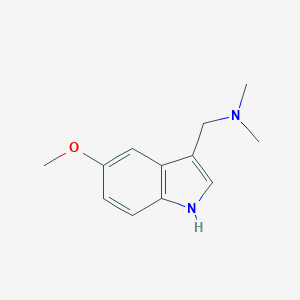

5-Methoxygramine

Description

Significance of 5-Methoxygramine within Indole (B1671886) Alkaloid Chemistry

5-Methoxygramine is an indole alkaloid, a large class of naturally occurring compounds characterized by an indole structural moiety. wikidata.orgwikipedia.org Specifically, it is a derivative of gramine (B1672134), featuring a methoxy (B1213986) group at the 5-position of the indole ring. cymitquimica.com This substitution is significant as the methoxy group can influence the compound's reactivity and solubility, making it a versatile tool in organic synthesis. cymitquimica.comchemimpex.com

The primary significance of 5-Methoxygramine in indole alkaloid chemistry lies in its role as a valuable synthetic intermediate. chemimpex.com Its structure, particularly the dimethylaminomethyl group at the 3-position, makes it an excellent starting material for the synthesis of more complex indole-containing molecules. This group can be displaced by various nucleophiles, allowing for the introduction of different functional groups at a key position on the indole scaffold. The compound is commercially available and serves as a reactant for preparing a range of targeted molecules, including dopamine (B1211576) D2 receptor antagonists and potential antitubulin agents. chemicalbook.comnih.govsigmaaldrich.com Its utility as a building block underscores its importance in the construction of diverse and complex chemical architectures within the field. chemimpex.com

Table 1: Chemical Properties of 5-Methoxygramine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16620-52-3 | cymitquimica.comchemimpex.combiosynth.com |

| Molecular Formula | C₁₂H₁₆N₂O | cymitquimica.comchemimpex.combiosynth.com |

| Molecular Weight | 204.27 g/mol | chemimpex.combiosynth.com |

| Appearance | White to slightly off-white crystalline powder | chemimpex.com |

| Melting Point | 123-127 °C | chemimpex.comchemicalbook.com |

| IUPAC Name | 1-(5-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | cymitquimica.com |

| Synonyms | 3-(Dimethylaminomethyl)-5-methoxyindole, 5-Methoxy-3-(dimethylaminomethyl)indole | cymitquimica.comchemimpex.com |

Historical Development of Gramine Alkaloid Research

The study of gramine alkaloids began with the initial isolation of the parent compound, gramine, in 1935. mdpi.com Gramine is a naturally occurring alkaloid found in various plant species, including barley (Hordeum), the giant reed (Arundo donax), and certain grasses of the Phalaris genus. mdpi.comwikipedia.org In these plants, it is believed to function as a chemical defense against herbivores. mdpi.com Early research focused on the extraction of gramine from these natural sources and its chemical characterization.

A significant area of gramine research has been its chemical synthesis, with the Mannich reaction being a widely employed and efficient method using indole, formaldehyde (B43269), and dimethylamine (B145610) as starting materials. mdpi.comresearchgate.net Over the decades, research has expanded to include the synthesis of numerous gramine derivatives, such as 5-Methoxygramine, to explore their chemical properties and biological activities. mdpi.com These activities are diverse, with studies pointing to potential antiviral, antibacterial, and anti-inflammatory properties for various gramine-based molecules. mdpi.comnih.gov

A pivotal recent development in gramine research was the full elucidation of its biosynthetic pathway in barley. sciencedaily.com For many years, the precise genetic and enzymatic steps for its formation were not fully understood. While one enzyme, an N-methyltransferase (HvNMT), had been identified, the key gene for the initial conversion of the amino acid tryptophan remained elusive. sciencedaily.com Recent studies identified this missing piece as a cytochrome P450 enzyme, named AMI synthase (AMIS). sciencedaily.comresearchgate.net This enzyme performs an unusual oxidative rearrangement of tryptophan, and its discovery has completed our understanding of how plants produce this significant alkaloid. sciencedaily.com

Overview of 5-Methoxygramine's Role in Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, 5-Methoxygramine is recognized primarily as a structural analog of the neurotransmitter 5-hydroxytryptamine (serotonin) and as a versatile precursor for drug discovery. chemimpex.combiosynth.com Its structural similarity to serotonin (B10506) allows it to be studied for its potential interactions with neurotransmitter systems, particularly serotonin receptors and pathways. cymitquimica.comchemimpex.com While 5-Methoxygramine itself did not show significant psychedelic-like behavioral effects in animal studies, its scaffold is of great interest. wikipedia.org

The compound serves as a lead structure and a key reactant in the development of new therapeutic agents, with a particular focus on treatments for neurological disorders. chemimpex.com Researchers have utilized 5-Methoxygramine to synthesize novel compounds with potential antidepressant and anxiolytic properties. chemimpex.com Its application extends to the creation of specific receptor ligands; for example, it is a documented reactant for the preparation of dopamine D₂ receptor antagonists and N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols, which also act as dopamine D₂-like receptor ligands. nih.govsigmaaldrich.com

Furthermore, 5-Methoxygramine is a valuable tool for creating molecules with other biological targets. It has been used as a reactant in the synthesis of substituted indoles and indolines designed as antitubulin agents, which are important in cancer research. chemicalbook.comsigmaaldrich.com As a metabolic intermediate and a building block, it provides a foundation for medicinal chemists to modify and build upon, leading to derivatives with potentially enhanced efficacy or novel biological activities. chemimpex.combiosynth.comresearchgate.net

Table 2: Selected Synthetic Applications of 5-Methoxygramine

| Application / Product Type | Description | Source(s) |

|---|---|---|

| Dopamine D₂ Receptor Antagonists | Used as a starting material in multi-step syntheses to produce compounds that block dopamine D₂ receptors. | nih.govsigmaaldrich.com |

| Antitubulin Agents | Reactant for preparing N-trimethoxybenzoyl indoles and related structures investigated as agents that interfere with microtubule formation. | chemicalbook.comsigmaaldrich.com |

| 5-Methoxy-3-(2-methyl-2-nitropropyl)indole | Prepared via reaction with 2-nitropropane, demonstrating its utility in forming new carbon-carbon bonds at the 3-position. | prepchem.com |

| Indolylmethanesulfonamide Derivatives | Serves as a precursor for the synthesis of indolylmethanesulfonamides and their methoxy derivatives. | sigmaaldrich.com |

| Gold-Catalyzed Reactions | Used as a reactant in the asymmetric preparation of ethenyl(tetrahydro)carbazoledicarboxylates. | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOERTRUXQHDLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168081 | |

| Record name | Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16620-52-3 | |

| Record name | 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16620-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxygramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016620523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxygramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminomethyl-5-methoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ZN008RY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies

Conventional Synthetic Routes to 5-Methoxygramine

The primary and most well-established method for the synthesis of 5-Methoxygramine is the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of 5-Methoxygramine synthesis, the substrate is 5-methoxyindole (B15748), which possesses an acidic proton at the C-3 position of the indole (B1671886) ring.

The reaction proceeds by the condensation of 5-methoxyindole with formaldehyde (B43269) and a secondary amine, typically dimethylamine (B145610), in a suitable solvent. The process is generally carried out under mild conditions, often at room temperature or with gentle heating. The selection of reagents and reaction conditions can be optimized to achieve high yields of the desired product.

A representative procedure for the Mannich reaction to produce 5-Methoxygramine is outlined in the table below, based on common laboratory practices for this transformation.

| Reactants | Reagents & Solvents | Reaction Conditions | Product | Typical Yield |

| 5-Methoxyindole | Formaldehyde (aqueous solution), Dimethylamine (aqueous solution), Acetic Acid, Ethanol | Stirring at 0-5 °C, followed by stirring at room temperature for several hours | 5-Methoxygramine | 80-95% |

This table presents a generalized synthetic protocol for the Mannich reaction to produce 5-Methoxygramine.

5-Methoxygramine as a Key Intermediate in Complex Organic Synthesis

The utility of 5-Methoxygramine extends far beyond its direct applications, serving as a versatile and crucial intermediate in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a reactive dimethylaminomethyl group at the C-3 position of the 5-methoxyindole core, allows for facile derivatization and elaboration into various heterocyclic systems.

Derivatization to Indole Analogues

The dimethylamino group in 5-Methoxygramine is an excellent leaving group, particularly after quaternization. This property makes it a valuable precursor for the introduction of various substituents at the C-3 position of the indole nucleus. This strategy is widely employed in the synthesis of diverse indole analogues with potential biological activities. The reaction typically involves the displacement of the dimethylamino group by a nucleophile.

| Starting Material | Reagent/Nucleophile | Reaction Conditions | Product Type |

| 5-Methoxygramine | Cyanide (e.g., KCN) | Quaternization with an alkyl halide (e.g., CH3I) followed by nucleophilic substitution | 3-Indoleacetonitrile derivatives |

| 5-Methoxygramine | Malonic esters | Base-catalyzed condensation | 3-Indolepropionic acid derivatives |

| 5-Methoxygramine | Nitroalkanes | Base-catalyzed condensation | 3-(2-Nitroalkyl)indole derivatives |

This table illustrates the versatility of 5-Methoxygramine in the synthesis of various C-3 substituted indole analogues.

Synthesis of β-Carboline Derivatives

β-Carbolines are a class of indole alkaloids with a tricyclic ring system, many of which exhibit significant pharmacological properties. 5-Methoxygramine can serve as a precursor for the synthesis of β-carboline derivatives through a multi-step sequence that often involves the Pictet-Spengler reaction. In a typical approach, the dimethylaminomethyl group of 5-Methoxygramine is first converted into a tryptamine (B22526) side chain. This is commonly achieved by reacting 5-Methoxygramine with a cyanide source to form the corresponding indole-3-acetonitrile, which is then reduced to afford 5-methoxytryptamine (B125070). The resulting tryptamine can then undergo a Pictet-Spengler reaction with an aldehyde or ketone to construct the β-carboline skeleton.

| Intermediate Derived from 5-Methoxygramine | Reactant | Key Reaction | Product Class |

| 5-Methoxytryptamine | Aldehydes (e.g., formaldehyde, acetaldehyde) | Pictet-Spengler Reaction | Tetrahydro-β-carbolines |

| 5-Methoxytryptamine | α-Keto acids | Pictet-Spengler Reaction followed by decarboxylation | 1-Substituted-β-carbolines |

This table outlines the use of 5-methoxytryptamine, derived from 5-Methoxygramine, in the synthesis of β-carboline derivatives via the Pictet-Spengler reaction.

Preparation of Dopamine (B1211576) D2-like Receptor Ligands and Antagonists

5-Methoxygramine has been identified as a valuable building block in the synthesis of ligands and antagonists for dopamine D2-like receptors. nih.govsigmaaldrich.com These receptors are implicated in various neurological and psychiatric disorders, making them important targets for drug discovery. The indole moiety of 5-Methoxygramine can serve as a key pharmacophoric element in the design of these ligands. Synthetic strategies often involve the reaction of 5-Methoxygramine with various amine-containing scaffolds to generate novel compounds with affinity for the D2 receptor.

Fabrication of N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ols

A notable application of 5-Methoxygramine is in the synthesis of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols. nih.govsigmaaldrich.comchemicalbook.com These compounds are a class of dopamine D2-like receptor ligands. The synthesis involves the reaction of nortropinone derivatives with 5-methoxygramine in refluxing pyridine, leading to the formation of the desired products in reproducible yields of 40-70%. nih.gov This reaction utilizes 5-Methoxygramine as an alkylating agent to introduce the 5-methoxyindol-3-ylmethyl group onto the nitrogen atom of the 8-azabicyclo[3.2.1]octane core. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Yield |

| Nortropinone derivative | 5-Methoxygramine | Pyridine | Reflux | N-(5-methoxyindol-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol derivative | 40-70% nih.gov |

This table summarizes the synthesis of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols using 5-Methoxygramine.

Generation of Substituted N-Trimethoxybenzoyl Indoles, Indolines, and Tetrahydroquinolines

5-Methoxygramine is also employed as a reactant in the preparation of substituted N-trimethoxybenzoyl indoles, indolines, and tetrahydroquinolines. These classes of compounds have been investigated for their potential as antitubulin agents. The synthesis typically involves the N-aroylation of the indole nitrogen with a trimethoxybenzoyl chloride or anhydride.

Creation of Indolylmethanesulfonamide and its Methoxy (B1213986) Derivatives

The synthesis of indolylmethanesulfonamide derivatives from gramine (B1672134) and its analogs leverages the lability of the dimethylamino group, which acts as an effective leaving group in nucleophilic substitution reactions. While direct synthesis from 5-methoxygramine is a plausible extension, the general strategy often involves the reaction of a gramine-type compound with a suitable sulfonamide precursor.

A general approach for the synthesis of N-sulfonylindolylmethanes involves the reaction of gramine with a sulfonyl chloride in the presence of a base. The dimethylamino group at the C3 position of the indole ring in gramine can be readily displaced by a nucleophile. This reactivity is a cornerstone of its utility in synthetic chemistry. Arenesulfonyl indoles, in particular, are recognized as effective precursors for generating vinylogous imine intermediates in situ under basic conditions. These intermediates can then react with a variety of nucleophiles to yield C3-substituted indole derivatives. researchgate.net

For the synthesis of methoxy-substituted indolylmethanesulfonamides, 5-methoxygramine would be the logical starting material. The reaction would likely proceed by activating the C3 methylene (B1212753) group, followed by displacement of the dimethylamino group with a sulfonamide. The specific reaction conditions, such as the choice of solvent and base, would be critical to optimize the yield and purity of the desired product.

Radiochemical Synthesis Utilizing 5-Methoxygramine as a Precursor

The incorporation of positron-emitting radionuclides, such as Carbon-11 (¹¹C), into biologically active molecules is a cornerstone of PET imaging. 5-Methoxygramine and related 5-methoxyindole structures are valuable precursors in the synthesis of radiotracers for neuroimaging, particularly for the serotonin (B10506) system.

Production of Carbon-11 Labeled Serotonin for Positron Emission Tomography (PET) Studies

The synthesis of [¹¹C]serotonin is a key objective for PET studies of the serotonergic system. A documented method for producing [¹¹C]serotonin involves the use of [¹¹C]potassium cyanide ([¹¹C]KCN) as the source of the radiolabel. acs.org While this method does not directly start from 5-methoxygramine, the synthesis of other Carbon-11 labeled serotonin receptor ligands provides strong evidence for the utility of 5-methoxyindole precursors in this field.

For instance, Carbon-11-labeled 5-HT6 receptor antagonists have been synthesized where the ¹¹C label is introduced as a methoxy group on the indole ring. nih.gov This is achieved by reacting a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This demonstrates the feasibility of labeling the 5-methoxy position of an indole nucleus, a key structural feature of 5-methoxygramine.

A plausible synthetic route for [¹¹C]serotonin starting from a 5-methoxyindole precursor could involve the introduction of the radiolabel at a different position, followed by chemical modifications to yield the final product. The general principles of Carbon-11 chemistry, which involve rapid, high-yield reactions due to the short half-life of the isotope (20.4 minutes), would govern the synthetic strategy. nih.gov

Radiosynthetic Precursor Applications in Neuroimaging

The utility of 5-methoxyindole derivatives as precursors for PET radiotracers extends beyond serotonin itself to various ligands that target different components of the central nervous system. The development of these radiotracers is crucial for understanding the molecular basis of neurological and psychiatric disorders.

The synthesis of these radioligands often involves the late-stage introduction of the Carbon-11 label. Common methods include N-methylation, O-methylation, and C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov The 5-methoxy group of precursors like 5-methoxygramine can be the site of this radiolabeling, or the indole nitrogen or other functional groups can be targeted. The choice of labeling position is critical as it can affect the metabolic stability and in vivo behavior of the radiotracer.

The following table summarizes key aspects of Carbon-11 labeling relevant to the synthesis of neuroimaging agents from methoxy-substituted indole precursors.

| Radiolabeling Aspect | Description | Key Considerations |

| Radionuclide | Carbon-11 (¹¹C) | Short half-life (20.4 min) necessitates rapid synthesis and purification. |

| Labeling Precursors | [¹¹C]CO₂, [¹¹C]CH₄, [¹¹C]CH₃I, [¹¹C]CH₃OTf | The choice of precursor depends on the desired labeling position and reaction type. |

| Reaction Types | Methylation (O-, N-, C-), Cyanation | Reactions must be fast, efficient, and high-yielding. |

| Purification | High-Performance Liquid Chromatography (HPLC) | Essential for separating the radiolabeled product from unlabeled precursors and byproducts. |

| Quality Control | Radiochemical purity, Molar activity | Ensures the suitability of the radiotracer for in vivo imaging. |

Asymmetric Synthetic Approaches Involving 5-Methoxygramine

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals and other biologically active molecules. 5-Methoxygramine has been identified as a reactant in at least one notable asymmetric synthetic transformation.

Specifically, 5-methoxygramine is utilized in the asymmetric preparation of ethenyl(tetrahydro)carbazoledicarboxylates. This reaction proceeds via a gold(I)-catalyzed intramolecular Friedel-Crafts allylic alkylation. chemicalbook.com In this type of reaction, a chiral catalyst is employed to control the stereochemical outcome, leading to the preferential formation of one enantiomer over the other. The indole nucleus of 5-methoxygramine acts as the nucleophile in the intramolecular cyclization, and the chirality of the final product is dictated by the chiral ligand coordinated to the gold(I) catalyst.

This application highlights the potential of 5-methoxygramine as a building block in the field of asymmetric catalysis, enabling the synthesis of complex, stereochemically defined molecules. The ability to control the three-dimensional arrangement of atoms is a powerful tool in modern organic synthesis and drug discovery.

Biosynthesis and Natural Occurrence

Natural Presence of 5-Methoxygramine and Related Indoleamines

5-Methoxygramine has been identified as a naturally occurring compound in the plant species Phalaris aquatica, a member of the Poaceae (grass) family. ekb.egwikidata.org This plant is also known to contain a variety of other structurally related indole (B1671886) alkaloids. ekb.eg

The parent compound, gramine (B1672134), is more widespread and has been found in several plant species, including the giant reed (Arundo donax), silver maple (Acer saccharinum), barley (Hordeum species), and various Phalaris species. wikipedia.org The genus Phalaris is particularly rich in indoleamines, with species like P. arundinacea and P. aquatica containing compounds such as N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and hordenine. ekb.egwikipedia.orgdmt-nexus.me The co-occurrence of gramine and various methoxylated tryptamines in these plants suggests a shared biochemical machinery for their production. ekb.egdmt-nexus.me

The following table summarizes the natural occurrence of 5-methoxygramine and related indoleamines mentioned in the text.

| Compound | Plant Species |

| 5-Methoxygramine | Phalaris aquatica ekb.egwikidata.org |

| Gramine | Arundo donax, Acer saccharinum, Hordeum spp., Phalaris spp. wikipedia.org |

| N,N-Dimethyltryptamine (DMT) | Phalaris arundinacea wikipedia.org |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Phalaris arundinacea wikipedia.org |

| Hordenine | Phalaris arundinacea ekb.eg |

Postulated Biosynthetic Pathways for 5-Methoxygramine in Plants

The direct and complete biosynthetic pathway for 5-methoxygramine has not been fully elucidated in a single plant species. However, based on the well-studied biosynthesis of its parent compound, gramine, in barley (Hordeum vulgare), a pathway for 5-methoxygramine can be postulated. yuntsg.com

The biosynthesis of the gramine backbone begins with the amino acid L-tryptophan. yuntsg.comwikipedia.org In a key step, tryptophan undergoes an oxidative rearrangement to form 3-aminomethylindole (AMI), losing the carboxyl group and the alpha-carbon in the process. yuntsg.com This intermediate, AMI, then undergoes a two-step N-methylation to yield gramine. yuntsg.comnih.gov

For the formation of 5-methoxygramine, it is hypothesized that a hydroxylation event occurs at the 5-position of the indole ring of a tryptophan-derived intermediate, followed by an O-methylation. It is plausible that this occurs at the level of tryptophan, forming 5-methoxytryptophan, which then enters a pathway analogous to gramine biosynthesis. Alternatively, an intermediate along the gramine pathway, such as AMI, could be hydroxylated and subsequently methylated. The presence of 5-methoxytryptamine (B125070) and other 5-methoxyindoles in plants supports the existence of enzymatic systems capable of performing these modifications on the indole nucleus. nih.gov

The postulated pathway can be summarized as follows:

Starting Precursor: L-tryptophan.

Methoxylation: Hydroxylation and subsequent O-methylation at the 5-position of the indole ring. This could potentially occur on tryptophan itself or a downstream intermediate.

Side Chain Formation: An oxidative rearrangement reaction converts the tryptophan-derived precursor into a 3-aminomethylindole intermediate.

N-methylation: Two successive methylation steps of the primary amine on the side chain yield the final dimethylated amine of 5-methoxygramine.

Enzymatic Precursors and Transformations in Natural Systems

The biosynthesis of 5-methoxygramine involves several key enzymatic transformations, with specific precursors and enzymes identified through studies of related pathways in plants like barley.

Enzymatic Precursors:

L-Tryptophan: The fundamental building block, providing the indole ring structure. yuntsg.comwikipedia.org

S-adenosyl-L-methionine (SAM): The primary methyl group donor for both the O-methylation of the hydroxyl group at the 5-position and the N-methylation of the side-chain amine. nih.govresearchgate.net

Enzymatic Transformations:

Formation of the Aminomethyl Side Chain: The conversion of tryptophan to 3-aminomethylindole (AMI) is a critical and unusual step. Recent research in barley has identified a cytochrome P450 monooxygenase, specifically CYP76M57 , which catalyzes this oxidative rearrangement. This enzyme has been named AMI synthase (AMIS). yuntsg.com

Hydroxylation and O-Methylation: The introduction of the methoxy (B1213986) group at the 5-position requires a hydroxylase and an O-methyltransferase. While the specific enzymes for 5-methoxygramine are not yet characterized, the biosynthesis of other 5-methoxyindoles like melatonin (B1676174) involves a tryptophan hydroxylase (TPH) and a hydroxyindole-O-methyltransferase (HIOMT) . nih.gov It is likely that analogous enzymes are involved in the 5-methoxygramine pathway.

N-methylation: The two-step methylation of the primary amine of the 3-aminomethylindole intermediate to a tertiary dimethylamine (B145610) is catalyzed by an N-methyltransferase (NMT) . yuntsg.comnih.gov In barley, a specific NMT has been cloned and characterized, which methylates 3-aminomethylindole to N-methyl-3-aminomethylindole, and then to gramine. nih.gov A similar NMT is presumed to act on the 5-methoxy equivalent of AMI to produce 5-methoxygramine.

The following table details the enzymatic steps and precursors involved in the postulated biosynthesis of 5-methoxygramine.

| Step | Precursor(s) | Enzyme(s) | Product |

| 1. Indole Ring Modification | 5-Hydroxytryptophan, S-adenosyl-L-methionine | Hydroxyindole-O-methyltransferase (HIOMT) (postulated) | 5-Methoxytryptophan |

| 2. Side Chain Formation | 5-Methoxytryptophan | AMI Synthase (CYP76M57) (postulated) | 3-Amino-methyl-5-methoxyindole |

| 3. First N-methylation | 3-Amino-methyl-5-methoxyindole, S-adenosyl-L-methionine | N-methyltransferase (NMT) (postulated) | N-methyl-3-aminomethyl-5-methoxyindole |

| 4. Second N-methylation | N-methyl-3-aminomethyl-5-methoxyindole, S-adenosyl-L-methionine | N-methyltransferase (NMT) (postulated) | 5-Methoxygramine |

Pharmacological Profile and Receptor Interactions

Modulation of Neurotransmitter Systems

5-Methoxygramine exhibits a notable ability to interact with and modulate key neurotransmitter systems, primarily the serotonergic system. Its profile is complex, showing different activities depending on the receptor subtype, species, and experimental preparation.

The primary pharmacological activity of 5-Methoxygramine is centered on the serotonin (B10506) (5-HT) receptor family, with a particular focus in the literature on 5-HT2 receptors.

In studies using isolated rabbit aorta, 5-Methoxygramine functions as a competitive antagonist at 5-HT receptors. nih.govnih.gov Research has demonstrated its ability to inhibit contractions induced by serotonin. nih.gov The apparent dissociation constant (KB), a measure of antagonist affinity, was determined in these tissue preparations. nih.gov

| Antagonist | Agonist | Preparation | Apparent Dissociation Constant (KB) |

| 5-Methoxygramine | 5-Hydroxytryptamine (5-HT) | Rabbit Aorta | 1.1 x 10-7 M |

| 5-Methoxygramine | Tryptamine (B22526) (TRP) | Rabbit Aorta | 3.5 x 10-7 M |

This table presents the apparent dissociation constants (KB) for 5-Methoxygramine against contractions elicited by different agonists in the isolated rabbit aorta. Data sourced from Stollak & Furchgott (1983). nih.gov

Conversely, other studies have characterized 5-Methoxygramine as a weak partial agonist at the human 5-HT2C receptor. nih.govresearchgate.net In Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor, long-term exposure to 5-methoxygramine produced effects consistent with agonism. nih.gov The binding affinity for the 5-HT2C receptor has been assessed through displacement experiments using ³H-spiperone. biosynth.com While there is extensive research on its 5-HT2 receptor interactions, specific affinity and activity data for 5-Methoxygramine at the 5-HT4 receptor are not extensively detailed in the reviewed literature.

Direct binding affinity studies of 5-Methoxygramine at dopamine (B1211576) receptors are not widely reported. However, the compound serves as a crucial chemical intermediate, or reactant, for the synthesis of potent and selective dopamine D2-like receptor ligands. nih.govsigmaaldrich.com For instance, 5-Methoxygramine is a starting material in the preparation of novel N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols and other compounds that have been evaluated as high-affinity antagonists for the D2 receptor. sigmaaldrich.comnih.gov Specifically, it was used to synthesize 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, a compound found to have high affinity and selectivity for D2 over D3 receptors. nih.gov This highlights the structural importance of the 5-methoxygramine scaffold in developing targeted dopaminergic agents.

In Vitro Pharmacological Characterization

The in vitro effects of 5-Methoxygramine have been investigated to understand its influence on receptor states and the downstream signaling cascades they control.

Constitutive activity is the phenomenon where a receptor can signal in the absence of a bound agonist. researchgate.net 5-Methoxygramine has been shown to modulate the constitutive activity of the 5-HT2C receptor. In a study using CHO cells with high expression levels of the human 5-HT2C receptor, chronic pretreatment with 5-methoxygramine, described in this context as a weak agonist, resulted in a significant elevation of constitutive receptor activity. nih.govresearchgate.net This effect was not observed in cells with low receptor expression levels. nih.gov

G protein-coupled receptors, like the 5-HT2C receptor, transduce extracellular signals into intracellular responses via various signaling pathways. The 5-HT2C receptor is primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. nih.govnih.gov

Despite its ability to increase the constitutive activity of the 5-HT2C receptor, pretreatment with 5-methoxygramine did not cause any alteration in 5-HT-mediated signaling through the inositol phosphate (B84403) (IP) accumulation pathway. nih.govresearchgate.net This suggests a dissociation between its effect on the receptor's basal state and its influence on agonist-stimulated signaling cascades.

| Experimental Condition | Cell Line | Key Finding |

| 72-hour pretreatment with 5-Methoxygramine | CHO cells (high 5-HT2C expression) | Caused an elevation in constitutive receptor activity. nih.govresearchgate.net |

| 72-hour pretreatment with 5-Methoxygramine | CHO cells (high 5-HT2C expression) | No alteration in 5-HT-mediated inositol phosphate signaling. nih.govresearchgate.net |

| 72-hour pretreatment with 5-Methoxygramine | CHO cells (low 5-HT2C expression) | No significant effect on basal or 5-HT-mediated signaling. nih.gov |

This table summarizes the key in vitro findings regarding 5-Methoxygramine's effects on 5-HT2C receptor activity and signaling in a cellular model. Data sourced from Devlin et al. (2004). nih.govresearchgate.net

Other serotonin receptors, such as the 5-HT4 receptor, are known to couple to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). frontiersin.orgwikipedia.org However, specific studies detailing the direct effect of 5-Methoxygramine on the cAMP signaling pathway were not identified in the reviewed literature.

Interactions with Specific Enzymes and Metabolic Processes

5-Methoxygramine is a compound utilized in biochemical research to investigate interactions with specific enzymes and to understand metabolic pathways. chemimpex.com Its primary documented interactions are with the serotonergic system, particularly the 5-HT2 family of receptors.

Studies have characterized 5-Methoxygramine as a low-affinity antagonist at 5-hydroxytryptamine2 (5-HT2) receptors in isolated rabbit aorta preparations. nih.gov Further in vivo research in animal models identified it as a neutral antagonist for the 5-HT2C receptor subtype. nih.gov In this role, it did not affect basal physiological responses on its own but was able to block sensitization effects induced by other compounds that act on the same receptor. nih.gov

Conversely, other research using Chinese Hamster Ovary (CHO) cells expressing human 5-HT2C receptors found that 5-Methoxygramine acts as a weak agonist. researchgate.net In these experiments, prolonged exposure to the compound resulted in an increase in the receptor's constitutive activity without altering the signaling mediated by serotonin itself. researchgate.net In invertebrate models, 5-methoxygramine has been shown to selectively block K-dependent inhibitory responses in neural tissue. annualreviews.org

Table 1: Documented Interactions of 5-Methoxygramine

| Target | System/Model | Observed Effect | Reference |

|---|---|---|---|

| 5-HT2 Receptor | Isolated Rabbit Aorta | Low-affinity antagonist | nih.gov |

| 5-HT2C Receptor | Rat (in vivo) | Neutral antagonist | nih.gov |

| Human 5-HT2C Receptor | CHO Cells (in vitro) | Weak agonist; increased constitutive activity | researchgate.net |

| Neural Receptors | Invertebrate Nervous Tissue | Blocks K-dependent inhibitory response | annualreviews.org |

Evaluation of Antitumor and Antiprotozoal Activities (for related compounds)

While 5-Methoxygramine is primarily a laboratory chemical, its indole (B1671886) structure is a key component of various natural and synthetic compounds that exhibit significant biological activities, including antitumor and antiprotozoal effects.

Antiprotozoal Activity: A divergent synthesis strategy has been used to create numerous pyrroloiminoquinone (PIQ) alkaloids, some of which are derived from a key methoxy-PIQ intermediate. acs.org Certain methoxy-PIQ tricycles have demonstrated micromolar antiprotozoal activity against parasites like Plasmodium falciparum (the causative agent of malaria) and Babesia. acs.org For example, makaluvamines, which are related PIQ alkaloids, have been identified as promising lead compounds for antiprotozoal drug discovery. acs.org

Table 2: Antiprotozoal Activity of a Related Methoxy-PIQ Tricycle

| Compound | Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Methoxy-PIQ tricycle (Compound 33) | Plasmodium falciparum (NF54) | 1.8 µM | acs.org |

| Methoxy-PIQ tricycle (Compound 33) | Babesia divergens (bov.) | 1.5 µM | acs.org |

| Methoxy-PIQ tricycle (Compound 33) | Babesia microti | 1.8 µM | acs.org |

Antitumor Activity: The structural backbone of 5-Methoxygramine is present in compounds evaluated for anticancer properties.

Makaluvamines: Several compounds in this family show anticancer activity against cell lines such as the HCT-116 colon cancer line. acs.org

5-Methoxysterigmatocystin Derivatives: A series of derivatives of this parent compound have been prepared and evaluated for antitumor activity. nih.gov The potency of these compounds has been linked to the integrity of the bisfurano ring system and a double bond in the terminal furan (B31954) ring. nih.gov

Discorhabdins: Analogues of these marine alkaloids have been synthesized and tested for cytotoxic activity against various human cancer cell lines, including colon cancer (HCT-116 and WiDr), prostate cancer (DU-145), and murine leukemia models (P388 and L1210). researchgate.net

Aza-thiopyranoindazoles: The synthesis of 1- and 2-substituted aza-benzothiopyranoindazoles has been accomplished, with some analogues showing potent in vitro antitumor activity. nih.gov

In Vivo Pharmacological Investigations

Behavioral and Physiological Responses in Animal Models

In vivo pharmacological studies have primarily used 5-Methoxygramine as a tool to investigate the function of the serotonin system in animal models. Its characterization as a neutral 5-HT2C antagonist is based on such research. nih.gov

In one key study, researchers examined the interaction between a 5-HT2C inverse agonist (SB206553) and 5-Methoxygramine in rats. nih.gov While chronic treatment with the inverse agonist alone produced sensitization, pretreatment with 5-Methoxygramine blocked this effect. nih.gov This finding is significant because although 5-Methoxygramine did not alter the baseline physiological state, its ability to prevent the effects of another active compound revealed its specific antagonistic action at the receptor in a living organism. nih.gov Another investigation in invertebrate models noted its capacity to selectively block potassium-dependent inhibitory responses, demonstrating a specific physiological effect on neural pathways. annualreviews.org

Potential Effects on Mood and Anxiety-Related Phenotypes

The interaction of 5-Methoxygramine with the 5-HT2C receptor directly implicates it in the neural pathways governing mood and anxiety. The 5-HT2C receptor is a well-established target in psychiatric drug development; agonists for this receptor often produce anxiety-like effects in both animal models and humans, while antagonists are investigated for potential anxiolytic (anxiety-reducing) and antidepressant properties. doi.orgnih.gov

Researchers have noted the potential of 5-Methoxygramine in the development of novel antidepressants and anxiolytics precisely because of its ability to influence serotonin pathways. chemimpex.com Its function as a neutral 5-HT2C antagonist in animal models provides a clear mechanism through which it could modulate mood and anxiety-related behaviors. nih.gov By blocking the receptor, it can prevent the downstream signaling associated with anxiety-like states that may be triggered by endogenous serotonin or other ligands. nih.govdoi.org While its potential is recognized, its primary role in published research has been as a pharmacological tool to probe receptor function rather than as a direct therapeutic agent in behavioral models of anxiety. nih.gov

Comparative Analysis with Endogenous Indoleamines

5-Methoxygramine shares a foundational indole structure with critical endogenous neurochemicals like Serotonin and Melatonin (B1676174), but key structural and functional differences set them apart.

Serotonin (5-hydroxytryptamine): This major neurotransmitter features a hydroxyl (-OH) group at the 5-position of the indole ring and an aminoethyl side chain at the 3-position. nih.gov It is synthesized in the body from the amino acid tryptophan and plays a vast role in regulating mood, appetite, sleep, and cognition through its interaction with a wide array of 5-HT receptor subtypes. nih.gov

Melatonin (N-acetyl-5-methoxytryptamine): This hormone, crucial for regulating circadian rhythms, is synthesized from serotonin. It has a methoxy (B1213986) (-OCH3) group at the 5-position (like 5-Methoxygramine) but possesses an N-acetylaminoethyl side chain at the 3-position. nih.gov Its primary action is through specific melatonin receptors (MT1 and MT2). nih.gov

5-Methoxygramine: This is a synthetic compound. chemimpex.com It shares the 5-methoxy group with melatonin but is distinguished by a dimethylaminomethyl group [-CH2N(CH3)2] at the 3-position. chemimpex.com Unlike the endogenous indoleamines, it is not a broad neurotransmitter or hormone but a pharmacological tool with specific affinity for certain receptors, notably the 5-HT2 family, where it acts as an antagonist or weak agonist. nih.govresearchgate.net

Table 3: Comparison of 5-Methoxygramine and Endogenous Indoleamines

| Feature | 5-Methoxygramine | Serotonin | Melatonin |

|---|---|---|---|

| Origin | Synthetic | Endogenous | Endogenous |

| 5-Position Group | Methoxy (-OCH3) | Hydroxyl (-OH) | Methoxy (-OCH3) |

| 3-Position Side Chain | Dimethylaminomethyl | Aminoethyl | N-acetylaminoethyl |

| Primary Biological Role | Pharmacological tool; 5-HT2 antagonist/weak agonist | Neurotransmitter (mood, sleep, appetite) | Hormone (circadian rhythm regulation) |

| Primary Receptors | 5-HT2 Subfamily | Multiple 5-HT receptor subtypes | Melatonin receptors (MT1, MT2) |

Structure Activity Relationship Sar Studies

Impact of Indole (B1671886) Ring Substitution Patterns on Biological Efficacy

The substitution pattern on the indole ring of 5-Methoxygramine and its derivatives is a critical determinant of their biological efficacy and mechanism of action. The position of the methoxy (B1213986) group, as well as the introduction of other substituents, can dramatically alter the compound's pharmacological profile.

Research on related indolyl-pyridinyl-propenones has demonstrated the profound influence of the methoxy group's location. When the methoxy group is at the 5-position, as in 5-Methoxygramine, certain derivatives induce a form of non-apoptotic cell death known as methuosis. However, shifting this methoxy group to the 6-position can switch the biological activity to microtubule disruption. This highlights the critical role of the substituent's position in determining the cellular response. Further studies on these propenone analogs have shown that substitutions at the 4- or 7-positions of the indole ring tend to reduce or eliminate the methuosis-inducing activity observed with the 5-methoxy substitution.

In the context of serotonin (B10506) receptor ligands, substitutions on the indole ring of analogous 5-methoxytryptamines have been shown to modulate receptor affinity and selectivity. While most SAR studies on tryptamines have concentrated on indole ring substitutions, the presence of the 5-methoxy group is generally considered to enhance potency compared to unsubstituted or differently substituted tryptamines.

The following table summarizes the effect of methoxy group position on the anticancer activity of indolyl-pyridinyl-propenone derivatives, which share the substituted indole core with 5-Methoxygramine.

| Indole Ring Substitution Position of Methoxy Group | Observed Biological Activity |

|---|---|

| 5-position | Induction of methuosis |

| 6-position | Disruption of microtubules |

| 4-position | Attenuated or eliminated methuosis activity |

| 7-position | Attenuated or eliminated methuosis activity |

Significance of the Dimethylamine (B145610) Moiety for Receptor Binding and Selectivity

The dimethylamine moiety at the 3-position of the indole ring is a key pharmacophoric feature of 5-Methoxygramine, significantly influencing its interaction with biological targets. Modifications to this aminoalkyl side chain have been a central focus of SAR studies, particularly in the context of serotonergic systems.

Studies on a series of 5-methoxytryptamine (B125070) (5-MeO-DMT) derivatives, which are structurally similar to 5-Methoxygramine, have provided valuable insights into the role of the terminal amino group. These investigations have shown that the nature and size of the N-alkyl substituents on the amino group have a marked effect on affinity for serotonin receptors (5-HT1A and 5-HT2A) and the serotonin transporter (SERT). nih.gov

For instance, replacing the dimethyl groups with larger substituents can modulate the affinity and functional activity at these targets. Computational docking analyses of these derivatives have indicated a preferential interaction with the 5-HT1A receptor binding pocket over the 5-HT2A receptor. nih.gov Furthermore, the molecular size of the amino group has been found to be a significant factor in determining the affinity for SERT. nih.gov

The following interactive data table presents the binding affinities (Ki) of various N-substituted 5-methoxytryptamine analogs for serotonin receptors and the serotonin transporter, illustrating the impact of modifying the amino moiety.

| Compound (5-MeO-Tryptamine Derivative) | N-Substituent | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) |

|---|---|---|---|---|

| 5-MeO-DMT | Dimethyl | Data not available | Data not available | Data not available |

| 5-MeO-MET | Methyl, Ethyl | Data not available | Data not available | Data not available |

| 5-MeO-DET | Diethyl | Data not available | Data not available | Data not available |

| 5-MeO-DPT | Dipropyl | Data not available | Data not available | Data not available |

| 5-MeO-DiPT | Diisopropyl | Data not available | Data not available | Data not available |

| 5-MeO-pyr-T | Pyrrolidine | Data not available | Data not available | Data not available |

Note: Specific Ki values from the source study are not provided in the abstract; however, the study indicates that all examined 5-MeO-tryptamines exhibited selectivity for 5-HT1AR over 5-HT2AR and that the size of the amino group influenced SERT affinity. nih.gov

Conformational Dynamics and Ligand-Receptor Binding Models

The three-dimensional conformation of 5-Methoxygramine and its derivatives, along with their binding modes within receptor pockets, are crucial for understanding their biological activity. Computational methods such as molecular modeling and docking studies have been employed to investigate these aspects, particularly for their interactions with dopamine (B1211576) and serotonin receptors.

Homology models of dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT2A receptor, have been constructed to explore the binding modes of various antagonists. nih.gov These studies have revealed that antagonists with linear structures can be readily docked into the binding sites of these receptors. nih.gov For 5-Methoxygramine derivatives, the orientation of the methoxyindole core and the aminoalkyl side chain within the receptor's binding pocket are critical for establishing key interactions with amino acid residues.

In the case of 5-methoxytryptamine analogs, computational docking analyses have predicted a more favorable interaction within the 5-HT1A receptor binding pocket compared to the 5-HT2A receptor. nih.govnih.gov This is consistent with experimental binding data showing selectivity for the 5-HT1A receptor. nih.govnih.gov These models help to identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex and contribute to binding affinity and selectivity.

SAR of 5-Methoxygramine Derivatives in Specific Therapeutic Contexts

The structural modifications of 5-Methoxygramine have been explored in the pursuit of novel therapeutic agents for a range of conditions, including central nervous system disorders and cancer.

Serotonergic Agents

As previously discussed, derivatives of 5-Methoxygramine and related 5-methoxytryptamines are potent modulators of the serotonergic system. Their affinity for 5-HT1A and 5-HT2A receptors, as well as SERT, makes them interesting candidates for the development of psychoactive compounds and potential therapeutics for mood and anxiety disorders. nih.govnih.gov SAR studies in this area focus on fine-tuning the substitution patterns on both the indole ring and the amino group to achieve desired receptor selectivity and functional activity, such as agonist, antagonist, or partial agonist effects. nih.gov For example, it has been observed that the hypothermic response mediated by 5-HT1A receptor activation and the head-twitch response (indicative of hallucinogenic potential) mediated by 5-HT2A receptor activation are often inversely correlated in 5-methoxytryptamine derivatives. nih.govnih.gov

Dopamine Receptor Ligands

5-Methoxygramine has been utilized as a starting material for the synthesis of novel ligands for dopamine D2-like receptors. These efforts aim to develop compounds with potential antipsychotic properties. SAR studies in this context involve modifying the core structure to enhance affinity and selectivity for D2, D3, and D4 receptor subtypes.

Anticancer Agents

The discovery that the placement of the methoxy group on the indole ring of related compounds can switch the mechanism of cell death has opened avenues for the development of 5-Methoxygramine derivatives as anticancer agents. bibliotekanauki.pl Research in this area explores how different substituents on the indole ring and modifications of the side chain can enhance cytotoxic potency and selectivity for cancer cells. The goal is to develop compounds that can effectively induce apoptosis or other forms of cell death in tumors while minimizing toxicity to healthy tissues.

Metabolic Pathways and Fate

Biotransformation of 5-Methoxygramine in Biological Systems

In biological systems, 5-methoxygramine is expected to undergo significant biotransformation, primarily in the liver, which is the main site for drug and xenobiotic metabolism. biosynth.comuv.eschemisgroup.us The metabolic processes are designed to convert the lipophilic compound into more water-soluble metabolites that can be easily excreted from the body.

Key transformation pathways likely include:

Oxidative Deamination : This is a common pathway for monoamines, catalyzed by monoamine oxidases (MAO). wikipedia.orgmdpi.com This process would convert the dimethylaminomethyl side chain into an aldehyde, which can then be further oxidized to a carboxylic acid.

N-Demethylation : The sequential removal of the two methyl groups from the tertiary amine is a plausible pathway, leading to the formation of N-methyl-5-methoxygramine and subsequently 5-methoxy-3-aminomethylindole.

O-Demethylation : The methoxy (B1213986) group on the indole (B1671886) ring can be removed to form a hydroxyl group, yielding 5-hydroxygramine. This reaction is typically catalyzed by cytochrome P450 enzymes. nih.gov

Hydroxylation : The indole ring can undergo hydroxylation at various positions, a common metabolic route for many indole alkaloids mediated by cytochrome P450 enzymes. nih.gov

Identification of 5-Methoxygramine Metabolites (e.g., 5-Methoxytryptophol)

While direct in-vivo studies identifying a complete profile of 5-methoxygramine metabolites are limited, several potential metabolites can be proposed based on established biochemical reactions. One notable potential metabolite is 5-methoxytryptophol. Although often synthesized chemically from 5-methoxygramine, its formation as a metabolite is plausible given that it is a natural product of melatonin (B1676174) metabolism in the pineal gland. researchgate.netcaymanchem.comhmdb.ca The metabolic conversion would likely involve oxidative deamination of the side chain to an aldehyde, followed by reduction to an alcohol.

Other anticipated metabolites, based on the biotransformation pathways of related compounds, are detailed in the table below.

| Proposed Metabolite | Precursor Compound | Metabolic Pathway |

| 5-methoxyindole-3-carbaldehyde | 5-Methoxygramine | Oxidative Deamination |

| 5-methoxyindole-3-acetic acid | 5-methoxyindole-3-carbaldehyde | Oxidation |

| 5-hydroxygramine | 5-Methoxygramine | O-Demethylation |

| N-methyl-5-methoxygramine | 5-Methoxygramine | N-Demethylation |

| 5-methoxy-3-aminomethylindole | N-methyl-5-methoxygramine | N-Demethylation |

| 5-Methoxytryptophol | 5-methoxyindole-3-carbaldehyde | Reduction |

Enzymatic Systems Governing 5-Methoxygramine Metabolism

The metabolism of 5-methoxygramine is governed by two primary families of enzymes: Cytochrome P450 (CYP) and Monoamine Oxidase (MAO). uv.eswikipedia.org

Monoamine Oxidase (MAO) : MAOs are critical for the oxidative deamination of monoamines. wikipedia.orgmdpi.com MAO-A, in particular, is responsible for breaking down serotonin (B10506) and other tryptamines. wikipedia.orgcreative-enzymes.com It is highly probable that MAO-A catalyzes the oxidative deamination of 5-methoxygramine to form 5-methoxyindole-3-carbaldehyde. An isomer, 6-methoxygramine, has been shown to be an inhibitor of MAO-A. biosynth.com

Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. uv.eschemisgroup.usmdpi.com For indoleamines, CYPs are responsible for hydroxylation and O-demethylation reactions. nih.govnih.gov Studies on the related compound 5-methoxytryptamine (B125070) show that CYP2D enzymes mediate its O-demethylation to serotonin. nih.gov It is therefore likely that CYP enzymes, potentially isoforms like CYP1A2, CYP2D6, and members of the CYP3A family, are involved in the O-demethylation and hydroxylation of 5-methoxygramine. nih.gov

Comparative Metabolic Studies with Related Indoleamines

The metabolism of 5-methoxygramine can be better understood by comparing it with other well-studied indoleamines.

| Compound | Key Metabolic Pathways | Primary Enzymes | Key Metabolites |

| Gramine (B1672134) | Hydroxylation, Degradation by microorganisms. biosynth.comwikipedia.org | Cytochrome P450 (CYP3A). biosynth.com | 5-hydroxy-gramine. biosynth.com |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Oxidative deamination, N-demethylation, O-demethylation, N-oxidation. nih.gov | MAO, CYPs. nih.gov | N-oxides, 5-methoxyindole-3-acetic acid. nih.govnih.gov |

| Melatonin (N-acetyl-5-methoxytryptamine) | 6-hydroxylation, O-demethylation, Deacetylation. nih.govnih.gov | CYP1A2, CYP2C19, Aryl acylamidase. nih.govnih.gov | 6-hydroxymelatonin, N-acetylserotonin, 5-methoxytryptamine. nih.govnih.gov |

| 5-Methoxytryptamine (5-MT) | O-demethylation, Oxidative deamination. nih.gov | CYP2D, MAO-A. wikipedia.orgnih.gov | Serotonin, 5-methoxyindoleacetaldehyde. wikipedia.orgnih.gov |

| 5-Methoxytryptophol | Oxidation, Conjugation. researchgate.net | Alcohol dehydrogenase, Aldehyde dehydrogenase. | 5-methoxyindole-3-acetic acid, Glycine conjugate of 5-methoxyindole-3-acetic acid. researchgate.net |

This comparative analysis reveals common metabolic themes among indoleamines, such as the central roles of MAO and CYP enzymes and the prevalence of oxidative deamination and ring hydroxylation. However, unique structural features, like the N-acetyl group in melatonin or the shorter side chain in 5-methoxygramine, lead to distinct metabolic fates. For example, melatonin undergoes deacetylation, a pathway not available to 5-methoxygramine. nih.gov Conversely, the metabolism of 5-methoxygramine is likely more analogous to that of 5-MeO-DMT, focusing on the modification of the dimethylaminomethyl side chain and the indole ring. nih.gov

Advanced Analytical Techniques in 5 Methoxygramine Research

Chromatographic Methodologies for Detection and Quantification

Chromatography is a cornerstone for the analysis of 5-Methoxygramine, enabling its separation from complex mixtures and precise measurement. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools in this context.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile compounds like 5-Methoxygramine. jasco-global.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. jasco-global.comlibretexts.org The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z). jasco-global.com This process provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

For indole (B1671886) alkaloids, GC-MS analysis typically involves a high-temperature, non-polar capillary column, such as one with a 5% phenyl-polysilphenylene-siloxane stationary phase. notulaebotanicae.roresearchgate.netrestek.com The mass spectra of indole alkaloids often show characteristic fragments resulting from the cleavage of the ethylamine (B1201723) side chain and the indole ring system. notulaebotanicae.ro For 5-Methoxygramine, the molecular ion (M+) peak would be expected at m/z 204. The most prominent fragment would likely arise from the cleavage of the bond beta to the indole ring, resulting in a stable ion at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment. Other significant fragments would help confirm the indole structure.

A typical GC-MS analysis of indole alkaloids would employ the following parameters:

| Parameter | Typical Value |

| Column | HP-5MS (30 m x 0.25 mm; 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temp. | 250-280 °C |

| Oven Program | Initial temp ~60-100 °C, ramped at 3-10 °C/min to ~280 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

This table presents a generalized set of parameters based on typical analyses of related indole alkaloids. notulaebotanicae.roresearchgate.netspectrabase.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 5-Methoxygramine and for its quantitative analysis in various matrices. jasco-global.comdrawellanalytical.com It is particularly useful for non-volatile or thermally unstable compounds. The technique separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. khanacademy.org Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for analyzing indole alkaloids. researchgate.netmdpi.com

HPLC methods are used to determine the purity of synthesized 5-Methoxygramine, often stated as a percentage (e.g., >98.5% or 99%). ruifuchemical.comsigmaaldrich.com For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the analyte in an unknown sample. jasco-global.comijpbs.complos.org Detection is typically achieved using a UV detector, as the indole ring of 5-Methoxygramine absorbs UV light. nih.govnih.gov In some research, HPLC has been employed to analyze the products of reactions involving 5-Methoxygramine, such as its nitrosation.

Key parameters for a typical RP-HPLC method for analyzing 5-methoxyindole (B15748) derivatives are summarized below:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). mdpi.comnih.gov |

| Elution | Isocratic or gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry (e.g., at 220 nm or 280 nm) or electrochemical detection. nih.gov |

| Internal Standard | A related, stable compound not present in the sample matrix. |

This table is a composite of typical parameters used for the analysis of methoxyindole compounds. mdpi.comnih.govnih.gov

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are fundamental to confirming the molecular structure of 5-Methoxygramine. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for unambiguous structural elucidation of organic molecules. nih.govuni-regensburg.de

Mass spectrometry provides information about the molecular weight and fragmentation pattern. scielo.br The expected high-resolution mass spectrum for 5-Methoxygramine (C12H16N2O) would show a molecular ion peak corresponding to its exact mass (204.1263 g/mol ).

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comresearchgate.net The ¹H-NMR spectrum would show distinct signals for each unique proton, and their chemical shift, splitting pattern, and integration would reveal their chemical environment and neighboring protons. Similarly, the ¹³C-NMR spectrum would show a signal for each unique carbon atom.

Predicted Spectroscopic Data for 5-Methoxygramine:

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (in ppm) Predicted values are based on standard chemical shift tables and data from structurally similar indole compounds. researchgate.netcarlroth.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H (indole) | ~8.0-8.2 (broad s) | - |

| C2-H | ~7.0-7.2 (s) | ~122 |

| C4-H | ~7.2-7.3 (d) | ~112 |

| C5-OCH3 | ~3.8 (s, 3H) | ~56 |

| C6-H | ~6.8-6.9 (dd) | ~112 |

| C7-H | ~7.0-7.1 (d) | ~100 |

| CH2 | ~3.5-3.6 (s, 2H) | ~55 |

| N(CH3)2 | ~2.2-2.3 (s, 6H) | ~45 |

| C2 | - | ~122.5 |

| C3 | - | ~112.9 |

| C3a | - | ~128.0 |

| C5 | - | ~154.0 |

Table 2: Predicted Major Mass Spectrometry Fragments (m/z)

| m/z | Proposed Fragment |

|---|---|

| 204 | [M]+ (Molecular Ion) |

| 146 | [M - N(CH3)2]+ |

Application of 5-Methoxygramine as an Analytical Standard

In analytical chemistry, a standard is a substance of known purity and concentration used for calibration and identification. scioninstruments.com 5-Methoxygramine serves as a valuable analytical standard in chromatographic methods. nih.gov Its stable, crystalline nature and well-defined chemical properties make it suitable for use as both an external and internal standard. sigmaaldrich.com

As an external standard, a solution of pure 5-Methoxygramine is used to create a calibration curve to quantify its concentration in unknown samples. jasco-global.com When used as an internal standard, a known amount of 5-Methoxygramine is added to every sample, including calibration standards. scioninstruments.com The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach corrects for variations in sample injection volume and potential sample loss during preparation, thereby improving the precision and accuracy of the analysis. scioninstruments.com Given its structural similarity to other indole alkaloids, it is an ideal internal standard for the analysis of related tryptamines or other indole-containing compounds.

Radiometric Assays in Receptor Binding and Metabolic Studies

Radiometric assays, which use radioactively labeled compounds, are essential for studying the interaction of 5-Methoxygramine with biological targets and for tracing its metabolic fate.

In receptor binding studies, radiolabeled ligands are used to measure the affinity of a compound for a specific receptor. It has been reported that the binding affinity of 5-Methoxygramine for the serotonin (B10506) 5-HT2C receptor was determined using displacement experiments with the radioligand [³H]-spiperone. biosynth.com In this type of assay, a receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (5-Methoxygramine). The ability of 5-Methoxygramine to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki). nih.govucl.ac.uk

Table 3: Example of a Radiometric Receptor Binding Assay

| Parameter | Description |

|---|---|

| Assay Type | Competition (Displacement) Binding Assay biosynth.com |

| Receptor | Serotonin 5-HT2C Receptor biosynth.com |

| Radioligand | [³H]-Spiperone biosynth.com |

| Tissue/Cell Source | Brain tissue homogenate or cells expressing the receptor |

| Principle | Measures the ability of unlabeled 5-Methoxygramine to compete with and displace the radiolabeled spiperone (B1681076) from the receptor. |

| Measurement | Scintillation counting to quantify the amount of bound radioligand. nih.gov |

Furthermore, 5-Methoxygramine serves as a key precursor in the synthesis of radiolabeled molecules for use in Positron Emission Tomography (PET) imaging. nih.govacs.org For instance, 5-methoxygramine methyl sulfate (B86663) has been used as a precursor that reacts with potassium [¹¹C]cyanide ([¹¹C]KCN) to produce [¹¹C]5-methoxy-3-acetonitrile indole. nih.govacs.org This intermediate is then converted into [¹¹C]serotonin, a crucial radiotracer for studying the serotonin system in the brain via PET. nih.govacs.org This application highlights the utility of 5-Methoxygramine in creating tools for advanced in vivo metabolic and neurochemical research. nih.gov

Derivatives and Analogues in Contemporary Medicinal Chemistry

Rational Design and Synthesis of Novel 5-Methoxygramine Analogues

The rational design of 5-methoxygramine analogues is often guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical modifications influence a compound's biological activity. A common synthetic strategy involves modifying the side chain at the 3-position of the indole (B1671886) ring, as this position is crucial for interaction with many biological targets.

For instance, in the development of dopamine (B1211576) D2 receptor antagonists, 5-methoxygramine can be used as a precursor. A key synthetic step involves the reaction of 5-methoxyindole (B15748) with formaldehyde (B43269) and a secondary amine (like piperidine (B6355638) derivatives) in a Mannich-type reaction to build upon the gramine (B1672134) side chain. One such rationally designed analogue is 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, which was synthesized to explore its affinity and selectivity for D2 versus D3 dopamine receptors. nih.gov The design incorporates the 5-methoxyindole moiety for its favorable interactions with the receptor, while the piperidin-4-ol group is a common feature in classical D2-like antagonists. nih.gov

In the context of anticancer agents, the design process has focused on creating analogues that mimic the structure of known tubulin inhibitors like combretastatin. The synthesis of 2-aryl-3-aroyl-6-methoxyindoles, such as OXi8006, provides a clear example of rational design. nih.govtdl.org Although the methoxy (B1213986) group is at the 6-position in this specific agent, the underlying principle of using a methoxy-substituted indole scaffold is the same. The design strategy involves maintaining the core indole structure while systematically modifying the aroyl and aryl groups attached to it to optimize antitubulin activity and cytotoxicity. nih.gov Variability in the 3-aroyl moiety has been explored by incorporating groups such as nitro, halogen, and trifluoromethyl functionalities to fine-tune the electronic and steric properties of the molecule. nih.gov

Elucidation of Enhanced Therapeutic Potentials

Modification of the 5-methoxygramine structure has led to the discovery of analogues with significant potential in treating a range of diseases, from neuropsychiatric disorders to cancer.

The 5-methoxyindole core is a key pharmacophore for targeting serotonin (B10506) (5-HT) and dopamine receptors, which are central to the treatment of neuropsychiatric conditions. Analogues of the related compound 5-methoxytryptamine (B125070) (5-MeO-DMT) have been systematically studied to understand their pharmacology at 5-HT receptors. nih.gov

Research has shown that specific analogues can be designed to be highly selective for the 5-HT1A receptor. nih.gov This is significant because the hallucinogenic effects of many tryptamines are mediated by the 5-HT2A receptor. By developing 5-HT1A-selective agonists, it is possible to retain the potential therapeutic effects, such as anxiolytic and antidepressant activities, while eliminating the psychedelic effects. nih.gov One study successfully developed a 5-HT1A-selective 5-MeO-DMT analogue that demonstrated anxiolytic-like and antidepressant-like activity in animal models without inducing hallucinogenic-like behaviors. nih.gov

Furthermore, derivatives based on the 5-methoxyindole-3-yl-methyl structure have been synthesized and evaluated as selective dopamine D2 receptor antagonists. nih.govnih.gov SAR studies revealed that the position of the methoxy group on the indole ring is critical for achieving selectivity for the D2 receptor over the D3 receptor. nih.gov Certain analogues were found to act as neutral antagonists, meaning they block the receptor without having any intrinsic activity of their own. nih.gov

| Compound Class | Target Receptor | Therapeutic Potential | Key Research Finding |

|---|---|---|---|

| 5-Methoxytryptamine Analogues | Serotonin 5-HT1A | Anxiolytic, Antidepressant | Development of a selective agonist that retains therapeutic effects without hallucinogenic properties. nih.gov |

| 5-Methoxyindole-3-yl-methyl Derivatives | Dopamine D2 | Antipsychotic | The position of the methoxy group is crucial for D2 vs. D3 receptor selectivity. nih.gov |

The methoxy-substituted indole scaffold is a key feature in a class of potent anticancer agents known as vascular disrupting agents (VDAs), which function by inhibiting tubulin polymerization. nih.govtdl.org Microtubules are essential for cell division, making them an important target for cancer therapy. nih.gov

The compound 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) is a prime example of a highly active antitubulin agent based on a methoxyindole core. nih.govtdl.org Extensive SAR studies on this scaffold have led to the synthesis of numerous analogues with potent activity. Researchers have found that modifications to the 3-aroyl ring significantly impact both cytotoxicity and the ability to inhibit tubulin assembly. nih.gov For example, analogues incorporating trifluoromethyl and trifluoromethoxy groups have proven to be potent inhibitors. nih.gov

The most active compounds in these series demonstrate strong cytotoxicity against various human cancer cell lines, including ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer. nih.gov The table below summarizes the activity of selected potent analogues compared to the lead compound, OXi8006.

| Compound | Modification | Tubulin Inhibition (IC50, µM) | Cytotoxicity (Mean GI50, µM) |

|---|---|---|---|

| OXi8006 (Lead Compound) | - | ~2.0 | ~0.01 |

| Analogue 30 | 3-aroyl trifluoromethyl | <5 | >0.1 |

| Analogue 31 | 3-aroyl trifluoromethoxy | <5 | <0.1 |

| Analogue 35 | Phenolic translocation to position-7 | <5 | <0.1 |

| Analogue 36 | Methoxy group at position-7 | <5 | <0.1 |

Structure-Based Drug Discovery Approaches for 5-Methoxygramine Scaffolds

Modern drug discovery increasingly relies on structure-based approaches, where high-resolution structural information of a drug target is used to guide the design of potent and selective inhibitors. For targets relevant to 5-methoxygramine analogues, particularly serotonin receptors, cryogenic electron microscopy (cryo-EM) has been a transformative tool. nih.govresearchgate.net

Researchers have successfully determined the cryo-EM structures of the 5-HT1A receptor in complex with 5-MeO-DMT and other analogues. nih.gov These structures provide detailed molecular insights into how these ligands bind to the receptor's orthosteric pocket. researchgate.net By visualizing the specific interactions—such as hydrogen bonds and hydrophobic contacts—between the ligand and receptor residues, medicinal chemists can understand the molecular determinants of binding affinity, efficacy, and selectivity. nih.gov

This structural knowledge allows for the rational design of new molecules with improved pharmacological profiles. For example, the cryo-EM structures of 5-HT1A have enabled the mapping of molecular determinants for signaling potency and selectivity over the 5-HT2A receptor. nih.gov This facilitates the design of next-generation neuroactive agents that are finely tuned to interact with their intended target, potentially leading to more effective therapeutics with fewer side effects. nih.govnih.gov

Environmental Occurrence and Ecological Impact

5-Methoxygramine as an Emerging Organic Contaminant in Aquatic Environments

5-Methoxygramine is increasingly being identified as an emerging organic contaminant in various aquatic environments. acs.org Emerging organic contaminants (EOCs) are substances that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. The sources of EOCs are varied, including industrial, agricultural, and urban activities. keninstitute.complantwithpurpose.orgrefinq.com